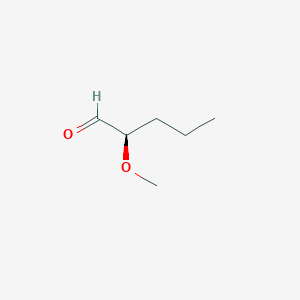
(2R)-2-Methoxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methoxypentanal is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methoxypentanal can be achieved through several methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methoxypentanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form (2R)-2-methoxypentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (2R)-2-methoxypentanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) for halide substitution.
Major Products
Oxidation: (2R)-2-Methoxypentanoic acid.
Reduction: (2R)-2-Methoxypentanol.
Substitution: Various substituted pentanal derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Methoxypentanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which (2R)-2-Methoxypentanal exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, it interacts with oxidizing agents to form carboxylic acids. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methoxypentanal: The enantiomer of (2R)-2-Methoxypentanal, differing only in the spatial arrangement of atoms.
2-Methoxybutanal: A similar compound with one less carbon atom in the chain.
2-Methoxyhexanal: A similar compound with one more carbon atom in the chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
867267-82-1 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2R)-2-methoxypentanal |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(5-7)8-2/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
SSLGGSKKCVXQHU-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](C=O)OC |
Canonical SMILES |
CCCC(C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















